molecular formula C9H8F2N2O B1148801 (R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile CAS No. 1213607-78-3

(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Cat. No.: B1148801
CAS No.: 1213607-78-3
M. Wt: 198.1694264
InChI Key:
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Description

®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant potential in various scientific fields. This compound features a benzonitrile core substituted with amino and hydroxyethyl groups, as well as two fluorine atoms. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Substitution Reaction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the substitution and fluorination reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the nitrile group to an amine using reducing agents.

    Substitution: Further substitution reactions at the amino or hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile
  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
  • ®-5-(1-Amino-2-hydroxyethyl)-2-methoxybenzene-1,3-diol

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile stands out due to its unique combination of amino, hydroxyethyl, and fluorine substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1213607-78-3

Molecular Formula

C9H8F2N2O

Molecular Weight

198.1694264

Synonyms

(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Origin of Product

United States

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